molecular formula C22H26N3NaO4S B1260223 Azeloprazole sodium CAS No. 955095-47-3

Azeloprazole sodium

Katalognummer B1260223
CAS-Nummer: 955095-47-3
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: HXDOUUHARCBYLF-VNUFCWELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azeloprazole sodium, also known as Z-215 or E3710, is a drug under investigation for acid-related medical conditions responsive to suppressing the production of stomach acid . It is considered a member of the proton pump inhibitor class of medications . It is an acid-suppressing drug being studied for the treatment of gastroesophageal reflux disease (GERD) .


Molecular Structure Analysis

The molecular formula of Azeloprazole sodium is C22H26N3NaO4S . Its exact mass is 451.15 and its molecular weight is 451.517 . The elemental analysis shows that it contains Carbon (58.52%), Hydrogen (5.80%), Nitrogen (9.31%), Sodium (5.09%), Oxygen (14.17%), and Sulfur (7.10%) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Azeloprazole sodium include its solubility in DMSO . More detailed properties like melting point, boiling point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Azeloprazole sodium, a novel proton pump inhibitor, has been studied for its pharmacokinetics (PK) and pharmacodynamics (PD) in healthy Japanese volunteers. This research focused on how the drug's plasma concentration and intragastric pH levels were influenced by CYP2C19 genotypes. The study found that azeloprazole sodium's plasma concentration profile was consistent across different genotypes, unlike rabeprazole, another proton pump inhibitor. This suggests azeloprazole sodium's usefulness in treating gastroesophageal reflux disease across all CYP2C19 genotypes (Toda et al., 2018).

Efficacy in Treating Reflux Esophagitis

Another study evaluated the efficacy and safety of azeloprazole sodium in treating reflux esophagitis. The study compared azeloprazole sodium with rabeprazole sodium in patients, and results indicated that azeloprazole sodium was as effective and well-tolerated as rabeprazole. This was particularly notable as the CYP2C19 genotype did not significantly influence azeloprazole sodium's effectiveness or safety, suggesting its potential as a treatment option for reflux esophagitis (Kinoshita et al., 2018).

Stability in Various Formulations

Azeloprazole sodium's stability in different pharmaceutical formulations has been a subject of interest. Studies on related proton pump inhibitors like esomeprazole sodium have shown that these compounds, while effective in treating gastroesophageal reflux disease, are sensitive to the environment, particularly acidic conditions. This has led to research on developing formulations that ensure the stability and efficacy of these drugs (Kupiec et al., 2008).

Interactions with Other Drugs and Impurities

The interaction of azeloprazole sodium with other drugs and potential impurities has been examined to ensure its safety and efficacy. A study on rabeprazole sodium, which has similarities with azeloprazole sodium, identified new impurities and evaluated their genotoxicity. This type of research is crucial for understanding the safety profile of drugs like azeloprazole sodium (Du et al., 2021).

Safety And Hazards

Azeloprazole sodium is currently under investigation and is not FDA approved in the United States . Therefore, its safety profile is still being studied. In a phase II clinical trial, it was found to have a healing rate above 95% in all arms .

Eigenschaften

IUPAC Name

sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N3O4S.Na/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16;/h5-9,16H,10-13H2,1-4H3;/q-1;+1/t30-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOUUHARCBYLF-VNUFCWELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4[N-]3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-((R)-((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt (1:1)

CAS RN

955095-47-3
Record name E 3710
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955095473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELOPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDJ60607ON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azeloprazole sodium
Reactant of Route 2
Reactant of Route 2
Azeloprazole sodium
Reactant of Route 3
Reactant of Route 3
Azeloprazole sodium
Reactant of Route 4
Reactant of Route 4
Azeloprazole sodium
Reactant of Route 5
Reactant of Route 5
Azeloprazole sodium
Reactant of Route 6
Reactant of Route 6
Azeloprazole sodium

Citations

For This Compound
10
Citations
R Toda, M Shiramoto, E Komai, K Yoshii… - The Journal of …, 2018 - Wiley Online Library
… of 10, 20, and 40 mg azeloprazole sodium and 10 and 20 mg … The plasma concentration profile of azeloprazole sodium was … azeloprazole sodium and the safety of azeloprazole sodium …
Number of citations: 3 accp1.onlinelibrary.wiley.com
Y Kinoshita, M Kusano, K Iwakiri, M Fujishiro… - Current Therapeutic …, 2018 - Elsevier
… Z-215 (azeloprazole sodium; also known as E3710) 10 is an orally administered PPI that is primarily metabolized by CYP3A4 11 and is unaffected by CYP2C19 genotype. In nonclinical …
Number of citations: 3 www.sciencedirect.com
RH Hunt, C Scarpignato - Current treatment options in gastroenterology, 2018 - Springer
Purpose of the review Acid suppression treatment has revolutionized the management of the acid-related disorders since the introduction of the H 2 -receptor antagonists (H 2 -RAs) …
Number of citations: 42 link.springer.com
E Wojaczyńska, J Wojaczyński - Current Opinion in Chemical Biology, 2023 - Elsevier
In the review, current status of sulfoxides on the pharmaceutical market is discussed. In the first part of the article, natural sulfoxides will be described with a special focus on …
Number of citations: 1 www.sciencedirect.com
E Eken, DS Estores, EJ Cicali… - Pharmacogenomics …, 2023 - Taylor & Francis
Proton pump inhibitors (PPIs) are commonly used medications to treat acid-related conditions, including gastro-esophageal reflux disease (GERD). Gastroenterology guidelines …
Number of citations: 1 www.tandfonline.com
S ZHOU, H MA, W RUAN - Chinese General Practice, 2020 - chinagp.net
Abstract: Background Intravenous medication has become an important administration means because of its clear and rapid effect. A small mistake in the process of intravenous …
Number of citations: 2 www.chinagp.net
Y Kinoshita, H Miwa, K Kasugai - Nihon Shokakibyo Gakkai Zasshi …, 2013 - europepmc.org
Efficacy of esomeprazole 40mg/day (E40) and 20mg/day (E20) as initial treatment for reflux esophagitis (RE) was compared with omeprazole 20mg/day (O20) in this multicenter, …
Number of citations: 12 europepmc.org
牛春燕, 周永顺, 吴方雄 - 世界华人消化杂志, 2018 - wjgnet.com
… 阿唑拉唑钠(Azeloprazole Sodium)不受CYP2C19代谢的影响. 阿托胺和普卢卡必利通过促进乙酰胆碱释放和抑制乙酰胆碱酯酶活性,以及减少TLESR,或者作为潜在的5-HT 4 受体激动剂而…
Number of citations: 5 www.wjgnet.com
宁美英, 房太勇, 尹忠鹏, 陈虎 - 中国全科医学, 2020 - chinagp.net
: 背景雷贝拉唑属于质子泵抑制剂, 而注射用雷贝拉唑钠相对于口服雷贝拉唑具有起效迅速, 对胃肠黏膜刺激小等特点. 目前注射用雷贝拉唑钠的已知药物不良反应主要来源于药品说明书, 国家…
Number of citations: 3 www.chinagp.net
周赛, 马红丽, 阮文珍 - 中国全科医学, 2020 - chinagp.net
: 背景静脉用药由于疗效明确, 起效迅速等, 已经成为临床治疗疾病的重要手段, 而静脉用药过程中一个小失误就可能导致严重后果, 因此确保患者用药安全是当今医疗安全的基础. 目的利用信息…
Number of citations: 3 www.chinagp.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.